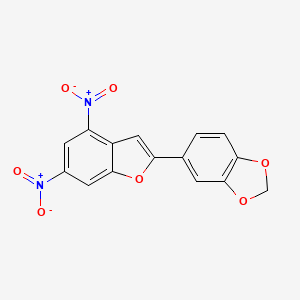![molecular formula C23H17FO4 B4295124 2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE](/img/structure/B4295124.png)
2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE
Vue d'ensemble
Description
2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dioxinone core structure, which is known for its stability and reactivity, making it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzyl alcohol with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization reactions to form the dioxinone core. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2′-Fluorobenzyloxy)phenylboronic acid
- 3-(4-Fluorobenzyloxy)phenylboronic acid
Uniqueness
Compared to similar compounds, 2-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-6-PHENYL-2,4-DIHYDRO-1,3-DIOXIN-4-ONE stands out due to its unique dioxinone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[4-[(2-fluorophenyl)methoxy]phenyl]-6-phenyl-1,3-dioxin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO4/c24-20-9-5-4-8-18(20)15-26-19-12-10-17(11-13-19)23-27-21(14-22(25)28-23)16-6-2-1-3-7-16/h1-14,23H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHRKAWREOHOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC(O2)C3=CC=C(C=C3)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-[(2-HYDROXYETHYL)AMINO]-6-[(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}AMINO)ETHAN-1-OL](/img/structure/B4295049.png)

![N-(4-Bromophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B4295082.png)
![3-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B4295083.png)
![[2-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] (E)-but-2-enoate](/img/structure/B4295091.png)
![2-(4-{[(4E)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B4295095.png)
![ETHYL 4-{[1-(4-TERT-BUTYLPHENYL)-N-PHENYLFORMAMIDO]METHYL}-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B4295097.png)
![6-AMINO-4-{4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL}-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4295101.png)
![ETHYL 3-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-(4-METHYLPHENYL)PROPANOATE](/img/structure/B4295107.png)
![N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE](/img/structure/B4295117.png)
![1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-7-(3-FLUOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B4295131.png)
![METHYL N-[1-{[2-(1-ADAMANTYL)ETHYL]AMINO}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]CARBAMATE](/img/structure/B4295139.png)
![(2Z)-4-oxo-4-phenyl-2-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B4295141.png)
![N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2,4-DICHLOROBENZAMIDE](/img/structure/B4295142.png)
